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Compound of Interest

Compound Name: 5-Carboxyphthalide

Cat. No.: B1580894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Carboxyphthalide (CAS No: 4792-29-4, Molecular Formula: C₉H₆O₄, Molecular Weight:

178.14 g/mol ). The document details expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for

acquiring such spectra. This information is crucial for the identification, characterization, and

quality control of 5-Carboxyphthalide in research and development settings.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for 5-Carboxyphthalide. These values are based on the analysis of its

chemical structure, which features a phthalide core substituted with a carboxylic acid group on

the benzene ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Carboxyphthalide
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Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~11-13 Singlet (broad) 1H -COOH

~8.2-8.4 Singlet or Doublet 1H
Aromatic H (adjacent

to -COOH)

~8.0-8.2 Doublet 1H Aromatic H

~7.8-8.0 Doublet 1H Aromatic H

~5.4 Singlet 2H -CH₂-O-

Note: Predicted chemical shifts are relative to a standard internal reference like

tetramethylsilane (TMS) and can vary based on the solvent and concentration used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Carboxyphthalide

Chemical Shift (δ) (ppm) Assignment

~170-175 C=O (Lactone)

~165-170 C=O (Carboxylic Acid)

~145-150
Aromatic C (quaternary, attached to lactone

oxygen)

~135-140
Aromatic C (quaternary, attached to carboxylic

acid)

~130-135 Aromatic C-H

~125-130 Aromatic C-H

~120-125 Aromatic C (quaternary, attached to CH₂)

~115-120 Aromatic C-H

~70 -CH₂-O-

Note: These are estimated chemical shifts and are subject to solvent effects.
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Table 3: Key IR Absorption Bands for 5-Carboxyphthalide

Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

3300-2500 Broad, Strong
O-H stretch (Carboxylic Acid,

H-bonded)

~1760-1740 Strong
C=O stretch (Lactone, five-

membered ring)

~1710-1680 Strong
C=O stretch (Carboxylic Acid,

dimer)

~1600, ~1475 Medium C=C stretch (Aromatic ring)

~1300 Medium C-O stretch (Lactone)

~1250 Medium C-O stretch (Carboxylic Acid)

~920 Broad, Medium
O-H bend (Carboxylic Acid,

out-of-plane)

Table 4: Mass Spectrometry Data for 5-Carboxyphthalide

m/z Value Interpretation

178.0266 [M]⁺, Molecular ion (Monoisotopic Mass)[1]

161 [M-OH]⁺

150 [M-CO]⁺ or [M-C₂H₂O]⁺

133 [M-COOH]⁺

105 [C₇H₅O]⁺

77 [C₆H₅]⁺

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1580894?utm_src=pdf-body
https://www.benchchem.com/product/b1580894?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dihydro-1-oxoisobenzofuran-5-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed methodologies for obtaining the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Carboxyphthalide in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) to a final volume of 0.6-0.7 mL in

a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical

shifts, particularly of the acidic proton.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to encompass the expected chemical shift range (e.g., 0 to 15 ppm).

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation:
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Solid State (KBr Pellet): Mix a small amount of finely ground 5-Carboxyphthalide (1-2

mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture

into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. Ensure good contact between the sample and the crystal surface by

applying pressure.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the prepared sample in the spectrometer and collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 5-Carboxyphthalide (e.g., 1 mg/mL) in a

suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI). High-resolution mass spectrometry (e.g., TOF or Orbitrap) is recommended for

accurate mass measurements.

Data Acquisition:

Introduce the sample solution into the ion source.

Acquire mass spectra in both positive and negative ion modes to determine the most

sensitive ionization mode.
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Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

For structural elucidation, fragmentation data can be obtained using tandem mass

spectrometry (MS/MS) techniques.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-Carboxyphthalide.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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